An In-depth Technical Guide to N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 (CAS 1346598-04-6) for Advanced Bioanalytical Applications
An In-depth Technical Guide to N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 (CAS 1346598-04-6) for Advanced Bioanalytical Applications
This guide provides a comprehensive technical overview of N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3, a critical tool for researchers, scientists, and drug development professionals engaged in the bioanalysis of Levofloxacin. We will delve into its chemical identity, its pivotal role as a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a detailed, field-proven protocol for its application in pharmacokinetic studies.
Introduction: The Imperative for Precision in Bioanalysis
In the landscape of drug development and clinical research, the accurate quantification of therapeutic agents and their metabolites in biological matrices is paramount. Levofloxacin, a broad-spectrum fluoroquinolone antibiotic, sees wide clinical use, necessitating robust analytical methods to study its pharmacokinetics and ensure therapeutic efficacy.[1] N,N'-Desethylene-N,N'-diformyl Levofloxacin is recognized as an impurity and a potential photodegradation product of Levofloxacin.[2][3] Its deuterated analogue, N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3, serves as an ideal internal standard for bioanalytical assays.
The use of stable isotope-labeled internal standards, such as this deuterated compound, is the gold standard in quantitative mass spectrometry.[4] By closely mimicking the physicochemical properties of the analyte of interest, it co-elutes during chromatography and experiences similar ionization effects, thereby correcting for variability in sample preparation and instrument response. This ensures the highest degree of accuracy and precision in the analytical data.
Physicochemical Properties and Characterization
A thorough understanding of the internal standard's properties is fundamental to its effective implementation. The key identifiers and properties of N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 are summarized below.
| Property | Value |
| CAS Number | 1346598-04-6 |
| Molecular Formula | C18H15D3FN3O6 |
| Molecular Weight | 394.37 g/mol |
| Synonyms | (S)-9-Fluoro-10-[formyl[2-(formyl(methyl-d3)amino)ethyl]amino]-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid |
Data sourced from commercial supplier information.[5][6]
The structural relationship between Levofloxacin and its deuterated diformyl derivative is illustrated in the diagram below. The deuteration on the methyl group provides the necessary mass shift for differentiation in the mass spectrometer, while preserving the overall molecular structure critical for similar chromatographic behavior.
Caption: Sample preparation and analysis workflow.
Step-by-Step Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Levofloxacin in methanol.
-
Prepare a 1 mg/mL stock solution of N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 in methanol.
-
From these stock solutions, prepare serial dilutions in 50:50 methanol:water to create working solutions for calibration standards and quality controls.
-
Prepare a working solution of the internal standard at a concentration of 100 ng/mL in 50:50 methanol:water.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 20 µL of the internal standard working solution (100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
Parameter Recommended Setting LC System High-performance liquid chromatography system Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) Mobile Phase A 0.1% Formic acid in water Mobile Phase B 0.1% Formic acid in acetonitrile Gradient Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate. Flow Rate 0.4 mL/min Injection Volume 5 µL Column Temperature 40°C Mass Spectrometer Triple quadrupole mass spectrometer Ionization Mode Electrospray Ionization (ESI), Positive MRM Transitions See Table below -
Mass Spectrometric Detection (Multiple Reaction Monitoring - MRM):
Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Levofloxacin 362.2 318.2 100 25 Levofloxacin (Qualifier) 362.2 263.1 100 35 N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 (IS) 395.4 351.4 100 25 Note: These are suggested starting parameters and should be optimized for the specific instrument used.
Data Interpretation and System Validation
The concentration of Levofloxacin in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve constructed from standards of known concentrations.
Method Validation: The described method must be fully validated according to regulatory guidelines. [7]This includes assessing:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components.
-
Linearity and Range: Typically from 10 to 5000 ng/mL for Levofloxacin in plasma.
-
Accuracy and Precision: Intra- and inter-day variability should be within acceptable limits (typically ±15%, and ±20% at the Lower Limit of Quantification).
-
Matrix Effect: Assessing the ion suppression or enhancement caused by the biological matrix.
-
Stability: Evaluating the stability of the analyte in the biological matrix under various storage and processing conditions.
Conclusion: Ensuring Data Integrity in Drug Development
N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 is an indispensable tool for the accurate and precise quantification of Levofloxacin in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays provides a self-validating system that corrects for analytical variability, thereby ensuring the integrity and reliability of pharmacokinetic and other bioanalytical data. The methodologies outlined in this guide provide a robust framework for the implementation of this critical reagent in research and regulated drug development environments.
References
-
Ghimire, S., et al. (2018). Determination Of Levofloxacin In Human Serum Using Liquid Chromatography Tandem Mass Spectrometry. Journal of Applied Bioanalysis, 4(4), 85-94. [Link]
-
El-Gendy, A., et al. (2020). Analytical methods for the determination of certain antibiotics used in critically ill patients. SyncSci Publishing. [Link]
-
Ghimire, S., et al. (2018). Determination of levofloxacin in human serum using liquid chromatography tandem mass spectrometry. ResearchGate. [Link]
-
Ghimire, S., et al. (2018). Determination of levofloxacin in human serum using liquid chromatography tandem mass spectrometry. Academia.edu. [Link]
-
Jourdil, N., et al. (2013). Therapeutic monitoring of levofloxacin: A new LC-MS/MS method for quantification of levofloxacin in human plasma. ResearchGate. [Link]
-
Mohammadhosseini, N., et al. (2012). Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety. DARU Journal of Pharmaceutical Sciences, 20(1), 83. [Link]
-
PubChem. (n.d.). N,N'-Desethylene-N,N'-diformyl Levofloxacin. National Center for Biotechnology Information. [Link]
-
SynThink Research Chemicals. (n.d.). Levofloxacin Desethylene Diformyl Impurity | 151377-74-1. [Link]
-
Somasundaram, A., et al. (2010). Bioequivalence study and bioanalytical method development of Levofloxacin tablets in albino rat plasma using RP-HPLC method. Archives of Applied Science Research, 2(4), 103-110. [Link]
-
Maurya, S., et al. (2021). Bio-Analytical Method Development for Estimation of Levofloxacin: Application in Estimation of Drug in Nano-formulations and Pharmacokinetic Studies. Indian Journal of Pharmaceutical Education and Research, 55(3s), s814-s824. [Link]
-
Sai Traders. (n.d.). Levofloxacin Desethylene Diformyl Impurity. [Link]
-
Pluta, K., et al. (2018). The HPLC method for fast determination of levofloxacin in liquid pharmaceutical formulations. Akademia Medycyny. [Link]
-
Maurya, S., et al. (2021). Bio-Analytical Method Development for Estimation of Levofloxacin: Application in Estimation of Drug in Nano-formulations and Pharmacokinetic Studies. ResearchGate. [Link]
-
Pharmaffiliates. (n.d.). Levofloxacin-impurities. [Link]
-
CRO Splendid Lab Pvt. Ltd. (n.d.). N,N-Desethylene-N,N-diformyl Levofloxacin-d3. [Link]
-
Martins, M. A., et al. (2022). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Molecules, 27(3), 834. [Link]
-
Gholami, M., et al. (2018). An Efficient Procedure for Development of Levofloxain Hemihydrates Synthesis and Purification. Sciforum. [Link]
-
World Health Organization. (2021). Notes on the Design of Bioequivalence Study: Levofloxacin. Extranet Systems. [Link]
-
Al-Masoudi, W. A., & Al-Khafaji, Z. K. (2022). Synthesis and Identification of Some New Heterocyclic Compounds for Levofloxacin Drug Derivatives with Evaluating of Their Biological Efficiency and Antioxidant Activity. Journal of Medicinal and Chemical Sciences, 5(4), 546-556. [Link]
-
Sari, Y., et al. (2022). Levofloxacin–Niflumate Salt Development as a Strategy for Improving Physicochemical Properties and Modulating Antibiotic Potency and Anti-Inflammatory Performance. International Journal of Nanomedicine, 17, 2817-2831. [Link]
-
ChEMBL. (n.d.). Compound: N-DESMETHYL LEVOFLOXACIN (CHEMBL1459). EMBL-EBI. [Link]
-
Sari, Y., et al. (2023). Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid and Their Comprehensive Structural Study. Crystals, 13(1), 58. [Link]
Sources
- 1. Synthesis and Identification of Some New Heterocyclic Compounds for Levofloxacin Drug Derivatives with Evaluating of Their Biological Efficiency and Antioxidant Activity [jmchemsci.com]
- 2. N,N'-Desethylene-N,N'-diformyl Levofloxacin | C18H18FN3O6 | CID 71315632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 7. extranet.who.int [extranet.who.int]
